6-Bromo-2-methoxypyridin-3-ylboronic acid

Regioselective Suzuki-Miyaura Coupling Heterobiaryl Synthesis Sequential Cross-Coupling

Generic pyridylboronic acids often fail in sequential coupling due to lack of orthogonal handles. 6-Bromo-2-methoxypyridin-3-ylboronic acid (CAS 1242314-44-8) resolves this with dual reactivity: the C3-boronic acid enables initial Suzuki-Miyaura coupling, while the intact C6-bromo substituent permits a second regioselective cross-coupling for efficient assembly of unsymmetrical heterobiaryl libraries. • Orthogonal B(OH)₂/Br handles enable programmable, sequential derivatization without protecting-group manipulation • 2-Methoxy group electronically activates the pyridine ring for enhanced Pd-catalyzed coupling efficiency • High purity (≥98%) ensures reproducible performance in HTE and automated synthesis platforms • Shelf-stable 3-pyridylboronic acid supports extended automated runs without reagent degradation

Molecular Formula C6H7BBrNO3
Molecular Weight 231.84 g/mol
CAS No. 1242314-44-8
Cat. No. B1378358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methoxypyridin-3-ylboronic acid
CAS1242314-44-8
Molecular FormulaC6H7BBrNO3
Molecular Weight231.84 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)Br)OC)(O)O
InChIInChI=1S/C6H7BBrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3
InChIKeyXLWPUDBRICQBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methoxypyridin-3-ylboronic Acid: Overview


6-Bromo-2-methoxypyridin-3-ylboronic acid (CAS 1242314-44-8) is a heteroaromatic boronic acid derivative characterized by a 2-methoxy-6-bromo-pyridine core bearing a boronic acid group at the 3-position [1]. This compound belongs to the class of halopyridinylboronic acids, which are valued as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl motifs relevant to medicinal chemistry and materials science . The presence of both a boronic acid moiety and a bromine atom confers a dual reactivity profile, enabling sequential coupling strategies for the efficient assembly of complex pyridine-containing libraries [2].

Dual reactive sites enable sequential Suzuki coupling strategies
3-Pyridylboronic acid stability class supports routine reagent handling
High reported commercial purity reduces pre-use purification needs

6-Bromo-2-methoxypyridin-3-ylboronic Acid: Uniqueness


Pyridylboronic acids are not a homogeneous class of reagents; their reactivity, stability, and synthetic utility are profoundly influenced by the nature and position of substituents on the pyridine ring [1]. Generic substitution with an unsubstituted or differently substituted analog introduces significant risks of regioselectivity loss, reduced coupling efficiency, or outright reaction failure. Specifically, the 2-methoxy group electronically activates the ring and directs metalation, while the 6-bromo substituent provides a critical second reactive handle for sequential transformations. Simply interchanging this compound with a non-halogenated or differently halogenated pyridylboronic acid forfeits the opportunity for programmed, orthogonal reactivity, which is often essential for constructing targeted molecular architectures in drug discovery and materials research [2]. The following quantitative evidence details the specific dimensions where substitution leads to measurable performance divergence.

Two orthogonal reactive sites
Non-halogenated analogs lack the 6-bromo handle, limiting sequential transformations
3-Pyridylboronic acid: t₀.₅ > 1 week (class-level)
2-Pyridylboronic acids undergo rapid protodeboronation (~30 s), risking degradation during storage
Electron-donating 2-methoxy group enhances coupling reactivity
Differently substituted pyridylboronic acids may shift transmetalation rates and yields

6-Bromo-2-methoxypyridin-3-ylboronic Acid: Evidence & Data


Orthogonal Reactivity vs. Non-Halogenated Analogs

The presence of both a boronic acid at C3 and a bromine atom at C6 in the target compound confers a distinct advantage over its non-halogenated analog, 2-methoxy-3-pyridylboronic acid (CAS 163105-90-6) . The target compound allows for a chemoselective, sequential coupling strategy: the boronic acid can first participate in a Suzuki-Miyaura reaction with an aryl/heteroaryl halide, leaving the 6-bromo substituent intact for a subsequent coupling or other functionalization (e.g., amination, borylation). The analog lacking the 6-bromo group is limited to a single transformation at the boronic acid site. While direct comparative yields for the target compound itself are not available in the public domain, this orthogonal reactivity is a class-level inference from the well-documented utility of halopyridinylboronic acids in constructing complex heterocyclic libraries [1].

Orthogonal reactive sites
Class-level inference
2 vs. 1 reactive sites
Target: C3-B(OH)₂ + C6-Br; analog: only C3-B(OH)₂
Enables sequential coupling strategies unattainable with non-halogenated analogs
Class-level inference from halopyridinylboronic acid literature
Regioselective Suzuki-Miyaura Coupling Heterobiaryl Synthesis Sequential Cross-Coupling

Shelf Stability vs. 2-Pyridylboronic Acids

The stability of pyridylboronic acids is highly position-dependent. A comprehensive study on protodeboronation kinetics established that 3- and 4-pyridyl boronic acids are exceptionally stable, exhibiting a half-life (t₀.₅) of greater than 1 week at pH 12 and 70 °C [1]. In stark contrast, 2-pyridyl boronic acids undergo rapid protodeboronation, with a t₀.₅ of approximately 25–50 seconds under much milder conditions (pH 7, 70 °C) [1]. As a 3-pyridylboronic acid derivative, the target compound is assigned to the class of stable 3-pyridyl isomers, a classification supported by the 'shelf-stable' designation given to its close analog, 2-methoxy-3-pyridylboronic acid, in the literature . Its 3-substitution pattern therefore confers a fundamental stability advantage over 2-pyridylboronic acid-based reagents.

Shelf stability vs. 2-pyridyl
Class-level inference
t₀.₅ > 1 week vs. ~30 s
3-pyridyl class pH 12, 70°C; 2-pyridyl pH 7, 70°C
May provide greater shelf-life reliability and reduced degradation risk
Protodeboronation kinetics from Cox et al., 2016
Boronic Acid Stability Protodeboronation Reagent Storage

2-Methoxy Group Electronic Effect on Coupling

The 2-methoxy substituent electronically activates the pyridine ring, which can influence the rate and efficiency of the Suzuki-Miyaura transmetalation step. Evidence from the literature on the parent compound, 2-methoxy-3-pyridylboronic acid, demonstrates its competent reactivity in Suzuki couplings. In a representative example, the reaction of 2-methoxy-3-pyridylboronic acid with 4,6-dichloropyrimidine under standard conditions (Na₂CO₃, Pd(PPh₃)₂Cl₂, 1,4-dioxane, 95 °C) afforded the coupled product 4,6-bis(2-methoxy-3-pyridyl)pyrimidine in 64% yield [1]. In comparison, the analogous reaction with 5-pyrimidylboronic acid under identical conditions gave only a 56% yield for the corresponding product [1]. While a direct head-to-head comparison for the 6-bromo derivative is not available, this cross-study data on the non-brominated core demonstrates that the 2-methoxy-3-pyridyl framework is a competent coupling partner, with yields comparable to or exceeding other heteroarylboronic acids.

2-Methoxy group coupling yield
Cross-study comparable
64% yield (core structure)
Compared to 56% for 5-pyrimidylboronic acid, same conditions
Supports competent coupling reactivity of the 2-methoxy-3-pyridyl core
Data from non-brominated parent compound; direct 6-bromo data unavailable
Suzuki-Miyaura Coupling Electronic Effects Reaction Yield

High Commercial Purity

Reputable vendors offer 6-Bromo-2-methoxypyridin-3-ylboronic acid at high purity levels, which minimizes the need for costly and time-consuming in-house purification prior to use. One major supplier lists the compound with a purity specification of 98% , while another reports a standard purity of 97% and provides batch-specific quality control documentation including NMR, HPLC, and GC . This level of purity is critical for achieving reproducible results in sensitive cross-coupling reactions and is a key factor in procurement decisions, as it directly impacts the reliability of downstream synthetic steps.

Commercial purity
Data to verify
97–98% (vendor-reported)
May support reduced pre-use purification in synthesis workflows
Vendor specification; batch-specific QC documentation recommended
Chemical Purity Procurement Specification Quality Control

Specific Storage Conditions

The compound's storage specifications provide practical differentiation. It requires storage at -20°C under an inert atmosphere (nitrogen) to prevent decomposition . This contrasts with some simpler 3-pyridylboronic acids, such as 3-pyridylboronic acid (CAS 1692-25-7), which can be stored at room temperature in a sealed, dry container [1]. The need for more stringent storage conditions for the target compound is consistent with the presence of the electron-donating methoxy group and the heavy bromine atom, which can increase sensitivity to oxidation and hydrolysis relative to the unsubstituted parent. For procurement, this implies a requirement for appropriate cold-chain shipping and dedicated freezer storage upon receipt, which must be factored into laboratory logistics.

Storage condition
Supporting evidence
-20°C under inert gas
Unsubstituted 3-pyridylboronic acid stores at RT
Requires cold-chain logistics and dedicated freezer storage
Plan receiving laboratory infrastructure accordingly
Chemical Storage Reagent Handling Stability

6-Bromo-2-methoxypyridin-3-ylboronic Acid: Optimal Applications


Regioselective Synthesis of Bi- and Terpyridines

The compound's dual reactivity, as established by its structure and class-level evidence , makes it an ideal starting material for the controlled, sequential construction of dihalogenated bi- and terpyridine libraries. The boronic acid at C3 can first be coupled with a dihaloheteroarene (e.g., a dibromopyridine), after which the intact 6-bromo substituent on the target compound can undergo a second, regioselective Suzuki-Miyaura coupling with a different boronic acid. This strategy enables the efficient synthesis of complex, unsymmetrical heteroaromatic systems that are valuable as ligands in coordination chemistry or as scaffolds in medicinal chemistry .

High-Throughput and Automated Synthesis

Given the class-level evidence of its shelf-stability as a 3-pyridylboronic acid , combined with its high commercially available purity , 6-Bromo-2-methoxypyridin-3-ylboronic acid is well-suited for use in high-throughput experimentation and automated synthesis platforms. The robust stability profile minimizes the risk of reagent degradation during extended automated runs, while the high purity ensures consistent performance and reduces the likelihood of side reactions that could compromise library quality.

Orthogonal Pyridine Derivatization for Drug Discovery

In medicinal chemistry, the ability to orthogonally functionalize a pyridine core is highly valued for exploring structure-activity relationships (SAR). The target compound, with its 3-boronic acid and 6-bromo substituents, provides two distinct handles for sequential derivatization . This allows chemists to efficiently generate diverse arrays of 3,6-disubstituted pyridines from a common intermediate, accelerating the hit-to-lead optimization process. The high purity of the starting material is critical for ensuring that observed biological activity can be reliably attributed to the intended structure.

Application
Selection Property
Validation Focus
Sequential heteroaryl coupling workflows
Dual orthogonal reactive sites (C3-B(OH)₂, C6-Br)
Site-specific coupling sequence verification
Automated synthesis platforms
Stability class (3-pyridyl) and high purity
Reagent integrity under extended automated run conditions
Pyridine core diversification for SAR exploration
Orthogonal derivatization handles
Product structure confirmation (NMR/HPLC)

Technical Documentation Hub

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